3-Fluoro-5-(pyridin-4-yl)benzoic acid
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Overview
Description
3-Fluoro-5-(pyridin-4-yl)benzoic acid is an organic compound with the molecular formula C12H8FNO2 and a molecular weight of 217.2 g/mol It is characterized by the presence of a fluorine atom at the 3-position and a pyridin-4-yl group at the 5-position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Fluoro-5-(pyridin-4-yl)benzoic acid involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(pyridin-4-yl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
3-Fluoro-5-(pyridin-4-yl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biological probes and sensors.
Industry: The compound is used in the production of advanced materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(pyridin-4-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide: This compound shares a similar fluorinated benzoic acid core but has additional functional groups that confer different properties.
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: This compound has a triazole ring instead of a fluorine atom, leading to different chemical and biological properties.
Uniqueness
The combination of these functional groups allows for versatile modifications and the development of novel compounds with tailored properties .
Properties
Molecular Formula |
C12H8FNO2 |
---|---|
Molecular Weight |
217.20 g/mol |
IUPAC Name |
3-fluoro-5-pyridin-4-ylbenzoic acid |
InChI |
InChI=1S/C12H8FNO2/c13-11-6-9(5-10(7-11)12(15)16)8-1-3-14-4-2-8/h1-7H,(H,15,16) |
InChI Key |
KVCSQFBCARNYOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CC(=C2)F)C(=O)O |
Origin of Product |
United States |
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